Product packaging for Z-1-Nal-OH(Cat. No.:CAS No. 65365-15-3)

Z-1-Nal-OH

Cat. No.: B554593
CAS No.: 65365-15-3
M. Wt: 349.4 g/mol
InChI Key: HNYQEAGTPQSPLT-IBGZPJMESA-N
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Description

Significance of Unnatural Amino Acids in Contemporary Chemical Research

Unnatural amino acids (UAAs) are amino acids that are not among the 20 standard amino acids genetically encoded in proteins. They can be either naturally occurring non-coded amino acids or chemically synthesized variants. researchgate.net UAAs are increasingly important tools in modern drug discovery and chemical biology research due to their structural diversity and functional versatility. researchgate.netsigmaaldrich.com They serve as chiral building blocks and molecular scaffolds in constructing combinatorial libraries, which are vast collections of chemically related compounds synthesized rapidly. researchgate.netsigmaaldrich.comqyaobio.com

Incorporating UAAs into peptides and proteins can impart altered physicochemical and biological properties, such as enhanced enzymatic stability, modified pharmacokinetics, improved bioavailability, and altered biological activity or selectivity. researchgate.netsigmaaldrich.comqyaobio.com This ability to modulate properties makes UAAs valuable in the development of therapeutic peptides and peptidomimetics, which are molecules that mimic the structure and function of peptides but often with improved drug-like characteristics. sigmaaldrich.com Furthermore, UAAs are utilized as molecular probes to gain a better understanding of biological systems and in protein engineering to evolve proteins with enhanced stability and activity. sigmaaldrich.comrsc.orgnih.gov Many approved small-molecule drugs and developmental candidates contain residues of tailor-made amino acids or are derived from them, highlighting their significance in the pharmaceutical industry. researchgate.netacs.org

The Role of Naphthalene-Derived Amino Acids in Molecular Design

Naphthalene (B1677914) is a bicyclic aromatic hydrocarbon that serves as a versatile platform in medicinal chemistry due to its unique physical and chemical properties. nih.govmdpi.com The incorporation of a naphthalene moiety into amino acids, as seen in naphthylalanines like 3-(1-naphthyl)-L-alanine and 3-(2-naphthyl)-L-alanine, introduces enhanced lipophilicity and π-π stacking interactions. chemimpex.comrsc.orgnih.gov This increased lipophilicity can improve the membrane permeability and bioavailability of molecules incorporating these residues. chemimpex.comchemimpex.com

Naphthalene-derived amino acids are valuable building blocks in the design and synthesis of peptide-based drugs, peptidomimetics, and functional materials. sigmaaldrich.comchemimpex.comnih.govchemimpex.comupc.eduresearchgate.net In peptide synthesis, the naphthyl group can influence the conformation and self-assembly behavior of peptides, leading to the formation of ordered structures like nanofibers. rsc.orgnih.govrsc.org They have been explored in the development of peptide mimetics with improved properties compared to their natural peptide counterparts. upc.edursc.orgnih.govacs.org The rigid and bulky nature of the naphthyl group can also influence the bioactive conformations of molecules, impacting their interaction with biological targets. nih.gov Furthermore, naphthalene-containing amino acids have been investigated for their potential in material science, such as in the development of hydrogelators and materials with tunable optical and semiconducting properties. rsc.orgnih.govchemimpex.comresearchgate.net

Historical Context and Evolution of Benzyloxycarbonyl (Z)-Protected Amino Acids in Organic Chemistry

The introduction of protecting groups for amino acids was a crucial development in the field of organic chemistry, particularly for the controlled synthesis of peptides. thieme-connect.dewikipedia.orgrsc.org The benzyloxycarbonyl (Z) group, also known as the carbobenzoxy (Cbz) group, was introduced by Bergmann and Zervas in 1932 as an amino-protecting group for α-amino acids. thieme-connect.dewikipedia.orgrsc.orgwiley-vch.de This marked a new era in peptide synthesis by providing a method to selectively protect the reactive amino group, preventing unwanted side reactions during peptide bond formation. thieme-connect.dewikipedia.org

The Z group is a urethane-type protecting group that is typically introduced by reaction with benzyl (B1604629) chloroformate. thieme-connect.dewikipedia.orgpdx.edu Its widespread use in solution-phase peptide synthesis is attributed to several favorable characteristics: the ease of preparation of Z-protected amino acid derivatives, their good stability to a range of reaction conditions (including mild acids and bases), and the versatile cleavage conditions. thieme-connect.deresearchgate.netug.edu.pl The Z group can be removed by catalytic hydrogenolysis or by treatment with strong acids like HBr in acetic acid. thieme-connect.dewikipedia.orgresearchgate.netug.edu.pl The stability of the Z group allows for orthogonal protection strategies when combined with other protecting groups that are removed under different conditions, such as the tert-butyloxycarbonyl (Boc) group (acid-labile) or the 9-fluorenylmethoxycarbonyl (Fmoc) group (base-labile). researchgate.netorganic-chemistry.org While Fmoc and Boc strategies are more common in modern solid-phase peptide synthesis, the Z group remains relevant, particularly in solution-phase synthesis and for specific applications where its cleavage conditions are advantageous. wikipedia.orgresearchgate.net

Scope and Objectives of Academic Research on Z-3-(1-Naphthyl)-L-Alanine

Academic research on Z-3-(1-Naphthyl)-L-Alanine focuses on exploring its synthesis, chemical properties, and potential applications as a building block in complex molecular architectures. As a protected unnatural amino acid, its utility lies in its ability to be selectively incorporated into peptides and other organic molecules using standard coupling techniques while the Z group protects the α-amino function.

Research objectives often include developing efficient synthetic routes to Z-3-(1-Naphthyl)-L-Alanine and its stereoisomers. Investigations into its physical and chemical properties, such as solubility, melting point, and optical rotation, are crucial for its handling and application in synthesis. Studies also explore its reactivity in various coupling reactions and the conditions required for the selective removal of the Z protecting group without affecting other functionalities.

Furthermore, academic research investigates the incorporation of Z-3-(1-Naphthyl)-L-Alanine into peptides and peptidomimetics to study the impact of the naphthyl moiety on the resulting molecules' conformation, stability, and biological activity. This includes exploring its role in modulating interactions with biological targets and its potential in designing novel therapeutic agents or probes for biochemical studies. chemimpex.comchemimpex.com The compound is also utilized in biochemical research to study protein interactions and enzyme activities, providing insights into metabolic pathways and disease mechanisms. chemimpex.com

While specific detailed research findings in the search results for Z-3-(1-Naphthyl)-L-Alanine itself are limited to its general properties and applications as a building block chemimpex.com, broader research on unnatural amino acids and naphthalene-derived amino acids provides context for the types of studies conducted. For instance, research on other naphthylalanines highlights their use in synthesizing peptide analogues with altered pharmacological properties and their ability to influence molecular self-assembly. nih.govnih.gov The PubChem entry for Z-3-(1-Naphthyl)-L-Alanine (CID 15594045) provides basic chemical information, including its molecular formula (C₂₁H₁₉NO₄) and molecular weight (349.37). chemimpex.comnih.gov

Based on the available information, detailed quantitative data tables specifically for research findings on Z-3-(1-Naphthyl)-L-Alanine were not found within the search results. The information primarily describes its qualitative applications and properties as a synthetic intermediate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19NO4 B554593 Z-1-Nal-OH CAS No. 65365-15-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-naphthalen-1-yl-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-20(24)19(22-21(25)26-14-15-7-2-1-3-8-15)13-17-11-6-10-16-9-4-5-12-18(16)17/h1-12,19H,13-14H2,(H,22,25)(H,23,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYQEAGTPQSPLT-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=CC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Z 3 1 Naphthyl L Alanine and Its Naphthylalanine Precursors

Strategies for the Preparation of 3-(1-Naphthyl)-L-Alanine

The synthesis of 3-(1-Naphthyl)-L-alanine is a critical first step, as the stereochemistry of the final product is established at this stage. The primary challenge lies in controlling the chirality at the alpha-carbon to selectively produce the desired L-enantiomer. Several powerful synthetic methods have been adapted for this purpose.

Asymmetric Synthesis Approaches to the Chiral Center

Asymmetric synthesis is paramount for producing enantiomerically pure amino acids like 3-(1-Naphthyl)-L-alanine. A highly effective and widely used method is the asymmetric hydrogenation of a prochiral dehydroamino acid precursor. This approach leverages chiral catalysts to direct the addition of hydrogen across the double bond, thereby setting the stereocenter with high enantioselectivity.

The synthesis typically begins with the creation of a dehydro-naphthylalanine derivative. For instance, a Horner-Wadsworth-Emmons olefination reaction between 1-naphthaldehyde (B104281) and a phosphonate (B1237965) reagent like methyl 2-(benzyloxycarbonylamino)-2-(dimethoxyphosphoryl)acetate can yield the corresponding dehydroamino acid derivative. doi.org This precursor is then subjected to hydrogenation using a chiral catalyst. Rhodium complexes with chiral phosphine (B1218219) ligands, such as DuPHOS catalysts, have proven to be highly efficient for this transformation, consistently affording the desired S-configuration with high enantiomeric excess (ee). doi.org The (S,S)-Et-DuPHOS ligand, for example, has been shown to produce the L-amino acid derivative in high yield and with an ee greater than 96%. doi.org

Parameter Description Example
Precursor Prochiral α,β-unsaturated amino acid derivative(Z)-methyl 2-(benzyloxycarbonylamino)-3-(1-naphthyl)acrylate
Catalyst System Transition metal complex with a chiral ligandRhodium-(S,S)-Et-DuPHOS
Reaction Type Asymmetric HydrogenationAddition of H₂ across the C=C double bond
Outcome High enantiomeric purity of the L-alanine derivative>96% ee

Strecker Synthesis and Modifications for Naphthylalanine Derivatives

The Strecker synthesis, first discovered by Adolph Strecker, is a foundational method for producing amino acids. wikipedia.org The classical version of this reaction involves a one-pot, three-component reaction between an aldehyde, ammonia (B1221849), and cyanide. masterorganicchemistry.comorganic-chemistry.org For the synthesis of 3-(1-naphthyl)alanine, the starting aldehyde would be 1-naphthaldehyde. The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the final amino acid. masterorganicchemistry.com

A significant drawback of the classical Strecker synthesis is that it produces a racemic mixture of α-amino acids. wikipedia.org To overcome this, asymmetric modifications have been developed. One common strategy involves replacing ammonia with a chiral amine, which acts as a chiral auxiliary. For example, using a chiral amine like (S)-alpha-phenylethylamine instead of ammonia leads to the diastereoselective formation of the aminonitrile intermediate, which, after hydrolysis and removal of the auxiliary, yields the enantiomerically enriched amino acid. wikipedia.org Another approach is the use of a chiral catalyst to control the addition of cyanide to the imine intermediate. wikipedia.org

Stage Classical Strecker Synthesis Asymmetric Modification
Reactants 1-Naphthaldehyde, Ammonia (NH₃), Hydrogen Cyanide (HCN)1-Naphthaldehyde, Chiral Amine (e.g., (S)-α-phenylethylamine), HCN
Intermediate Racemic α-aminonitrileDiastereomerically enriched α-aminonitrile
Final Product Racemic 3-(1-Naphthyl)-DL-alanineEnantiomerically enriched 3-(1-Naphthyl)-L-alanine (after auxiliary removal)

Enantioselective Catalysis in Naphthylalanine Production

Enantioselective catalysis is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer compounds with high efficiency. researchgate.net In the context of naphthylalanine production, this approach is most prominently featured in the asymmetric hydrogenation of dehydroamino acid precursors, as mentioned previously. The success of this reaction is highly dependent on the design of the chiral catalyst.

Catalyst systems often consist of a transition metal, such as rhodium, iridium, or ruthenium, coordinated to a chiral organic ligand. The ligand creates a chiral environment around the metal center, which forces the substrate to bind in a specific orientation, leading to the selective formation of one enantiomer. For the synthesis of naphthylalanine derivatives, chiral bisphosphine ligands like DuPHOS have been particularly successful. doi.org These C₂-symmetric ligands form rigid chelate complexes with rhodium, creating a well-defined chiral pocket that effectively differentiates the two faces of the prochiral alkene, resulting in excellent enantioselectivity. doi.org The development of such catalysts has been a significant advancement, allowing for the large-scale and cost-effective production of chiral amino acids. doi.org

Benzyloxycarbonyl (Z) Protection Strategies for N-Alpha Amines

Once 3-(1-Naphthyl)-L-alanine has been synthesized, the alpha-amino group must be protected to prevent unwanted side reactions in subsequent steps, such as peptide coupling. The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group in peptide chemistry due to its stability under various conditions and its relatively straightforward removal by hydrogenolysis. ug.edu.plresearchgate.net

Classical Z-Protection Methods in Amino Acid Chemistry

The introduction of the Z-group is typically achieved through the Schotten-Baumann reaction. This involves reacting the amino acid with benzyl (B1604629) chloroformate (also known as benzyloxycarbonyl chloride, Cbz-Cl, or Z-Cl) under basic aqueous conditions. researchgate.net The base, commonly sodium hydroxide (B78521) or sodium carbonate, serves to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct generated during the reaction.

The reaction is generally performed in a biphasic system of water and an organic solvent at a controlled temperature, often cooled to 0-5°C, to minimize hydrolysis of the benzyl chloroformate and prevent racemization. The Z-protected amino acid can then be isolated by acidification of the reaction mixture, which protonates the carboxyl group and causes the product to precipitate. This method is robust, well-established, and applicable to a wide range of amino acids. ug.edu.pl

Optimization of Z-Protection for Sterically Hindered Naphthylalanine Derivatives

While classical Z-protection methods are generally effective, the steric bulk of the naphthyl group in 3-(1-Naphthyl)-L-alanine may necessitate optimization to ensure high reaction efficiency and yield. The large aromatic system can hinder the approach of the protecting group reagent to the alpha-amino group. Adjusting reaction parameters is key to overcoming this potential steric hindrance.

Longer reaction times may be required to ensure complete conversion. doi.org The choice of base and its concentration must be carefully managed to maintain an optimal pH that facilitates the reaction without promoting side reactions. Furthermore, the selection of solvents can play a crucial role in ensuring both reactants remain soluble and accessible to each other. In cases where benzyl chloroformate shows low reactivity, alternative and more reactive benzyloxycarbonylating agents, such as dibenzyl dicarbonate (B1257347) (Z₂O), can be employed.

Parameter Consideration for Naphthylalanine Rationale
Temperature Maintain low temperatures (0-5°C)Minimizes hydrolysis of the reagent and reduces the risk of racemization.
pH Control Maintain alkaline conditions (pH 9-10)Ensures the amino group is deprotonated and nucleophilic while neutralizing HCl byproduct.
Reaction Time Potentially extended reaction timeAllows for complete reaction despite the steric hindrance from the bulky naphthyl group. doi.org
Reagent Benzyl Chloroformate or Dibenzyl DicarbonateDibenzyl dicarbonate may be used if the standard reagent proves too slow.
Solvent System Aqueous/Organic mixture (e.g., Dioxane/Water, THF/Water)Ensures solubility of both the amino acid salt and the protecting group reagent.

Green Chemistry Approaches to Z-3-(1-Naphthyl)-L-Alanine Synthesis

The pursuit of sustainable methodologies for the synthesis of Z-3-(1-Naphthyl)-L-Alanine and its precursors has led to significant innovations. These strategies are centered around reducing the use of hazardous materials, improving energy efficiency, and minimizing waste generation. Key areas of development include the adoption of greener solvent systems and the application of biocatalysis to achieve high stereoselectivity under mild conditions.

Biocatalytic and Chemoenzymatic Synthesis of L-Naphthylalanine Precursors

A significant advancement in the green synthesis of the core amino acid precursor, 3-(1-naphthyl)-L-alanine, involves chemoenzymatic methods. These approaches leverage the high selectivity of enzymes to produce the desired enantiomerically pure amino acid, thereby avoiding the need for classical resolution methods that are often inefficient and wasteful.

One notable study demonstrated the synthesis of the closely related 3-(2-naphthyl)-L-alanine (Nal) using a hyper-thermostable aminotransferase from Thermococcus profundus. This enzyme facilitated the transamination of 3-(2-naphthyl)pyruvate (NPA) with L-glutamate as the amino donor. The reaction, conducted at 70°C, took advantage of the low solubility of the product, which precipitated from the reaction mixture, driving the equilibrium towards the formation of optically pure Nal with a yield of 93% and an enantiomeric excess greater than 99%. This biocatalytic approach highlights the potential for producing chiral amino acid precursors in a highly efficient and stereoselective manner under environmentally compatible conditions.

Greener Solvents and Reaction Conditions for N-Acylation

The introduction of the N-benzyloxycarbonyl (Z) protecting group, a crucial step in the synthesis of Z-1-Nal-OH, has also been a focus of green chemistry research. Traditional methods often employ hazardous chlorinated solvents like dichloromethane (B109758) (DCM) and polar apathetic solvents such as N,N-dimethylformamide (DMF), which have significant toxicity concerns. rsc.orgresearchoutreach.org

Recent advancements have demonstrated the viability of replacing these conventional solvents with more sustainable alternatives. Propylene (B89431) carbonate has emerged as a promising green polar aprotic solvent that can effectively replace both DCM and DMF in peptide synthesis. rsc.orgrsc.org Research has shown that both solution-phase and solid-phase peptide synthesis can be successfully carried out in propylene carbonate. rsc.org For solution-phase synthesis using Boc/benzyl protecting groups, chemical yields for both coupling and deprotection reactions in propylene carbonate were comparable to or better than those in traditional solvents, with no epimerization detected. rsc.org

Another innovative approach involves conducting N-acylation reactions in water. A study utilizing benzotriazole (B28993) chemistry demonstrated a mild, fast, and efficient method for the N-acylation of amines in water, without the need for a catalyst. nih.gov This protocol was effective at both room temperature and under microwave irradiation, offering high yields and preserving the chirality of the amino acids. nih.gov

The following table summarizes the key findings from research into greener synthetic approaches relevant to Z-3-(1-Naphthyl)-L-Alanine synthesis.

Green ApproachKey FindingsReaction/StepSolvent/ConditionsYield/EfficiencyReference
BiocatalysisSynthesis of 3-(2-naphthyl)-L-alanine using a hyper-thermostable aminotransferase.Precursor Synthesis (Transamination)Aqueous, 70°C93% yield, >99% ee(Chemo-enzymatic synthesis of 3-(2-naphthyl)- L-alanine by an aminotransferase from the extreme thermophile, Thermococcus profundus)
Alternative SolventPropylene carbonate as a replacement for DCM and DMF in peptide synthesis.N-Acylation/Peptide CouplingPropylene CarbonateComparable to conventional solvents, no epimerization. rsc.orgrsc.org
Alternative Solvent & Coupling ReagentEthyl acetate (B1210297) as a solvent with T3P® as a coupling reagent for solution-phase peptide synthesis.N-Acylation/Peptide CouplingEthyl AcetateHigh conversion, low racemization, low PMI. rsc.org
Aqueous SynthesisN-acylation of amines in water using benzotriazole chemistry.N-AcylationWater, Room Temp or MicrowaveHigh yields, no racemization. nih.gov

These developments underscore a clear trend towards more sustainable practices in the synthesis of specialized chemical compounds. By integrating biocatalysis and greener solvent systems, the environmental footprint associated with the production of Z-3-(1-Naphthyl)-L-Alanine and its precursors can be significantly reduced, aligning with the core tenets of green chemistry.

Z 3 1 Naphthyl L Alanine As a Chiral Building Block in Advanced Organic Synthesis

Applications in Asymmetric Transformations

Z-3-(1-Naphthyl)-L-Alanine's utility in asymmetric transformations stems from its well-defined stereochemistry at the alpha-carbon, allowing it to direct the formation of new stereocenters or to be incorporated into chiral molecules where its existing chirality is essential. The naphthyl group provides steric bulk and pi-interactions that can influence the stereochemical outcome of reactions in which it participates or is in proximity. While general principles of asymmetric synthesis involving chiral amino acids and their derivatives are widely established, specific detailed research findings solely focused on Z-3-(1-Naphthyl)-L-Alanine's role in inducing asymmetry in various reaction types are found within broader synthetic strategies where it is used as a component.

Diastereoselective Synthesis of Complex Molecular Architectures

The application of chiral building blocks like Z-3-(1-Naphthyl)-L-Alanine in diastereoselective synthesis involves their incorporation into a growing molecular structure, where the existing stereocenter influences the stereochemical outcome of subsequent bond-forming reactions. This allows for the control of relative stereochemistry in complex molecules. While the search results highlight the importance of chiral building blocks in the diastereoselective synthesis of complex natural products and pharmaceutical intermediates, specific detailed examples demonstrating the diastereoselective synthesis of complex molecular architectures solely utilizing Z-3-(1-Naphthyl)-L-Alanine as the key diastereocontrol element were not explicitly detailed in the provided snippets. However, its use in peptide synthesis, a process inherently concerned with controlling the stereochemistry of multiple amino acid residues, implies its role in constructing complex chiral peptide architectures diastereoselectively.

Enantioselective Construction of Stereocenters in Novel Compounds

Enantioselective synthesis focuses on creating a single enantiomer of a chiral compound. Chiral building blocks can be used as starting materials or incorporated during the synthesis to achieve enantiocontrol. While the naphthylalanine moiety has been explored in enantioselective contexts, such as being a substrate in enzymatic reactions or used in asymmetric synthesis mediated by chiral catalysts, specific detailed research findings explicitly demonstrating the enantioselective construction of new stereocenters in novel compounds directly mediated or controlled by the Z-3-(1-Naphthyl)-L-Alanine building block itself were not prominently featured in the search results. The compound's primary contribution in this regard, based on the available information, appears to be as a source of a pre-existing, defined stereocenter within the target molecule.

Integration into Chiral Catalysts and Auxiliaries

Chiral catalysts and auxiliaries are crucial in asymmetric synthesis for inducing chirality in prochiral substrates. Chiral amino acids and their derivatives are common components of such systems. While naphthylalanine isomers, such as Z-3-(2-naphthyl)-L-alanine, have been mentioned as chiral auxiliaries facilitating asymmetric synthesis, and other amino acid derivatives are incorporated into chiral catalysts, specific detailed research findings demonstrating the integration of Z-3-(1-Naphthyl)-L-Alanine itself directly into chiral catalysts or auxiliaries for use in asymmetric transformations were not explicitly provided in the search results. Its Z-protected structure and the naphthyl group make it a potential candidate for such applications, but concrete examples were not found within the scope of this search.

Development of Novel Chiral Scaffolds Utilizing the Naphthylalanine Moiety

Chiral scaffolds are rigid or semi-rigid molecular frameworks that contain stereocenters and can be used to template or constrain reactions, influencing their stereochemical outcome, or to create molecules with defined three-dimensional structures. The naphthylalanine moiety, with its bulky and rigid naphthyl group and the chiral alpha-carbon, is well-suited for incorporation into novel chiral scaffolds. These scaffolds can then be used in the development of new chiral ligands, catalysts, or as core structures for designing molecules with specific biological activities. While the search results emphasize the use of chiral building blocks in developing new materials and therapeutic agents, specific detailed research findings focusing on the development of novel chiral scaffolds explicitly utilizing the Z-3-(1-Naphthyl)-L-Alanine moiety were not specifically detailed in the provided snippets. Its use in constructing peptides and peptidomimetics, which can be considered a form of chiral scaffold, is a relevant application.

Applications of Z 3 1 Naphthyl L Alanine in Peptide and Peptidomimetic Chemistry

Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the construction of peptide chains, where the growing peptide is anchored to an insoluble polymer support rsc.org, bachem.com. The process typically involves sequential cycles of deprotection of the N-terminal amino group and coupling of the next protected amino acid rsc.org, bachem.com. While Fmoc-based chemistry is a common strategy in SPPS, Z-protected amino acids, including Z-3-(1-Naphthyl)-L-Alanine, can be incorporated, particularly in specific synthesis strategies or for side-chain protection bachem.com, chemimpex.com. The use of Fmoc-3-(1-naphthyl)-L-alanine is also prevalent in SPPS, serving as a protective group for the amino group during synthesis chemimpex.com.

Stability of Z-Protection under SPPS Conditions

The Z (benzyloxycarbonyl) group is a well-established protecting group for amines in organic synthesis, including peptide synthesis wikipedia.org, researchgate.net. Z-protected amino acids are generally stable to base and mild acid treatments wikipedia.org, researchgate.net, ug.edu.pl. This stability profile makes the Z group suitable for certain peptide synthesis strategies, particularly in solution phase synthesis or as a side-chain protecting group in Boc-SPPS bachem.com, researchgate.net. However, the Z-based bond can exhibit cleavage sensitivity to strong acidic conditions, which is a key consideration when choosing a protection strategy in SPPS, especially in comparison to the acid lability of Boc or the base lability of Fmoc csic.es. While Fmoc is the predominant N-alpha protecting group in modern SPPS due to its base lability allowing for mild deprotection conditions, the stability of the Z group to acidic conditions used for the cleavage of other protecting groups or the peptide from the resin in Boc-SPPS is relevant bachem.com, researchgate.net.

Solution-Phase Peptide Synthesis Involving Z-3-(1-Naphthyl)-L-Alanine

Solution-phase peptide synthesis is an alternative or complementary approach to SPPS, particularly useful for the synthesis of shorter peptides or for the production of large quantities of peptides. In solution synthesis, Z-protected amino acids, including Z-3-(1-Naphthyl)-L-Alanine, are commonly employed for temporary N-alpha amino protection bachem.com, researchgate.net. The ease of preparation of Z-protected amino acids and their high stability to base and mild acid treatments are advantageous in solution-phase strategies researchgate.net, ug.edu.pl. Various coupling methods are also utilized in solution phase synthesis, sometimes involving reactive "active esters" of protected amino acids bachem.com.

Design and Synthesis of Naphthylalanine-Containing Peptidomimetics

Peptidomimetics are compounds that mimic the biological function of peptides but often possess improved properties such as enhanced metabolic stability, increased potency, or altered selectivity sigmaaldrich.com. The incorporation of unnatural amino acids like naphthylalanine is a common strategy in the design and synthesis of peptidomimetics nih.gov, acs.org. The bulky and hydrophobic nature of the naphthyl side chain in naphthylalanine derivatives, including Z-3-(1-Naphthyl)-L-Alanine, makes them valuable building blocks for introducing specific structural and physicochemical properties into peptidomimetics chemimpex.com, doi.org. The synthesis of these peptidomimetics often utilizes standard peptide synthesis techniques, including both SPPS and solution-phase methods nih.gov, acs.org.

Synthesis of Cyclic Peptides and Peptide Conjugates Incorporating Naphthylalanine

The incorporation of unnatural amino acids, such as naphthylalanine (Nal), into peptides and peptidomimetics is a common strategy to modulate their structural, chemical, and biological properties, including metabolic stability, binding affinity, and cell permeability. frontiersin.orgacs.orgaltabioscience.com Naphthylalanine, with its bulky aromatic side chain, can enhance hydrophobic interactions and influence peptide conformation, making it particularly useful in the design of constrained peptide structures like cyclic peptides and peptide conjugates. frontiersin.orgacs.orgbeilstein-journals.org

Synthesis of Cyclic Peptides Incorporating Naphthylalanine

Cyclic peptides offer enhanced stability and often improved bioactivity compared to their linear counterparts due to their constrained conformation. altabioscience.comresearchgate.net The cyclization step, which forms a new amide bond or other linkage (e.g., disulfide bond, lactam bridge) to create the ring structure, is a critical step in their synthesis. altabioscience.com When incorporating naphthylalanine, the synthesis generally involves synthesizing the linear peptide sequence on a solid support, followed by on-resin cyclization or cleavage from the resin and subsequent cyclization in solution. researchgate.netwikipedia.orgacs.org

Solid-phase cyclization is often preferred as it keeps the peptide immobilized, facilitating washing and reagent removal. wikipedia.orgacs.org Various strategies exist for on-resin cyclization, including head-to-tail cyclization (forming an amide bond between the N- and C-termini), side-chain to side-chain cyclization, or head/tail to side-chain cyclization. altabioscience.comwikipedia.org The choice of resin and linker is crucial to allow for selective deprotection and cyclization. For instance, using a cleavable linker that yields a free carboxylic acid on the C-terminus while the N-terminus is protected with a group like Fmoc allows for selective Fmoc removal and subsequent on-resin cyclization between the N-terminus and the C-terminal carboxylic acid. wikipedia.orgacs.org

Naphthylalanine's hydrophobic nature can influence the efficiency of coupling and cyclization steps, potentially requiring optimization of reaction conditions, coupling reagents (such as HBTU or HATU), and solvents. beilstein-journals.orgpnas.org Studies have shown the successful incorporation of naphthylalanine into cyclic peptide structures, leading to peptides with specific biological activities, such as cell-penetrating peptides or inhibitors of protein-protein interactions. rsc.orgnih.govnih.gov

For example, cyclic cell-penetrating peptides incorporating L-2-naphthylalanine have been synthesized using solid-phase methods. nih.govnih.gov These peptides often feature a mix of hydrophobic residues like naphthylalanine and basic residues like arginine to facilitate membrane interaction and internalization. nih.govnih.gov Cyclization on the solid support via amide bond formation has been reported, followed by cleavage from the resin to yield the cyclic peptide. acs.org

Synthesis of Peptide Conjugates Incorporating Naphthylalanine

Peptide conjugates involve the covalent attachment of a peptide to another molecule, such as a protein, polymer, or small molecule, to enhance its function, target delivery, or improve pharmacokinetic properties. beilstein-journals.orggoogle.commdpi.com Incorporating naphthylalanine into peptide conjugates can influence the interaction of the conjugate with biological membranes or its binding to target molecules due to the aromatic and hydrophobic characteristics of the naphthyl group. frontiersin.orgacs.org

The synthesis of peptide conjugates containing naphthylalanine typically involves synthesizing the peptide segment using SPPS and then conjugating it to the desired molecule. beilstein-journals.orggoogle.com Naphthylalanine can be incorporated at specific positions within the peptide sequence during SPPS using the appropriately protected amino acid. beilstein-journals.orggoogle.com Conjugation can occur through various functional groups present in the peptide (e.g., N-terminus, C-terminus, or reactive side chains) and the molecule to be conjugated. google.commdpi.com

Methods for conjugation include amide bond formation, click chemistry, or ligation strategies, often utilizing reactive handles introduced during peptide synthesis, potentially on unnatural amino acid side chains. google.comnih.gov For instance, incorporating a modified naphthylalanine derivative with a specific functional group could serve as an attachment point for conjugation.

Research has explored the synthesis of peptide conjugates incorporating naphthylalanine for various applications. For example, conjugates of peptides containing naphthylalanine with saccharides or nucleobases have been synthesized using a combination of SPPS and solution-phase coupling reactions. beilstein-journals.org These syntheses highlight the versatility of incorporating unnatural amino acids like naphthylalanine into complex biomolecular conjugates. beilstein-journals.org

Data on the synthesis yields and purity of naphthylalanine-containing cyclic peptides and conjugates are often reported in specific research articles detailing the synthesis of individual compounds. These details are highly dependent on the peptide sequence, the position of naphthylalanine, the cyclization or conjugation strategy employed, and the specific reagents and conditions used.

Compound ClassNaphthylalanine RoleSynthesis Method HighlightsKey Outcomes (Examples)
Cyclic PeptidesModulate conformation, aid cell entrySPPS, On-resin or solution cyclization, Various linkersEnhanced stability, Cell-penetrating properties, Protein interaction inhibition rsc.orgnih.govnih.gov
Peptide ConjugatesInfluence hydrophobicity, provide attachment pointsSPPS of peptide segment, Solution-phase conjugation via various linkagesFormation of complex biomolecules, Modulation of self-assembly, Improved cellular uptake beilstein-journals.orgmdpi.com

The synthesis of cyclic peptides and peptide conjugates incorporating naphthylalanine requires careful planning regarding amino acid protection strategies, coupling conditions, solid support selection (for SPPS), and the specific method for cyclization or conjugation. The presence of the bulky naphthyl group can introduce steric hindrance or alter solvation properties, necessitating optimization of established protocols to achieve high yields and purity of the final products.

Structure Activity Relationship Sar and Mechanistic Studies of Naphthylalanine Incorporated Molecules

Methodologies for Investigating the Impact of Naphthylalanine on Molecular Recognition and Function

Investigating the impact of incorporating naphthylalanine into molecules involves a combination of synthetic strategies and analytical techniques aimed at understanding how this bulky, hydrophobic aromatic residue influences molecular recognition and biological function.

Systematic Modification and Functional Evaluation

Systematic modification is a core strategy in SAR studies involving naphthylalanine. This involves synthesizing a series of analog molecules where naphthylalanine is introduced at specific positions or in different isomeric forms (e.g., 1-naphthylalanine or 2-naphthylalanine, L- or D-stereoisomers) within a parent structure, often a peptide. By comparing the functional properties of these modified analogs to the original molecule, researchers can deduce the contribution of the naphthylalanine residue.

For instance, studies on compstatin (B549462), a complement inhibitor peptide, have involved substituting native amino acids with non-natural ones like naphthylalanine to improve activity and solubility epa.govnih.govuni.lu. Replacing tryptophan or valine residues at specific positions with 1-naphthylalanine (1-Nal) or 2-naphthylalanine (2-Nal) has demonstrated significant effects on the peptide's interaction with complement component C3, leading to enhanced inhibitory activity nih.govuni.lu. Similarly, in enkephalin analogs, the substitution of phenylalanine with beta-naphthylalanine (B1623299) at the fourth position influenced activity at opioid receptors nih.gov. The systematic change in peptide properties, such as hydrophobicity and secondary structure, based on such modifications is a key aspect of this methodology.

Functional evaluation assays are then employed to quantify the biological activity or desired property of the synthesized analogs. These assays are specific to the target function of the molecule, such as antimicrobial activity for antimicrobial peptides, or inhibitory activity against a specific protein or enzyme nih.govuni.lu. By correlating the structural changes (introduction or modification of naphthylalanine) with the observed changes in function, SARs are established.

Ligand-Target Binding Studies

Ligand-target binding studies are crucial for understanding the molecular basis of the functional effects observed with naphthylalanine-containing molecules. These studies aim to quantify the affinity and characterize the interaction between the modified molecule (ligand) and its biological target (e.g., a protein, enzyme, or receptor).

Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and Isothermal Titration Calorimetry (ITC) have been used to assess the binding of naphthylalanine-modified peptides to their targets. For example, ELISA and ITC were employed to evaluate the binding affinity of compstatin analogs containing naphthylalanine substitutions to complement component C3 nih.gov. These studies revealed that incorporating naphthylalanine can influence binding affinity, and the nature of the interaction (e.g., hydrophobic interactions, hydrogen bonding) can be investigated nih.gov.

Surface Plasmon Resonance (SPR) is another technique used to study binding kinetics and affinity, although it requires immobilization of one of the binding partners, which could potentially affect the interaction. Techniques allowing for studies in solution, such as Förster Resonance Energy Transfer (FRET) and Homogeneous Time Resolved Fluorescence (HTRF), are also valuable for evaluating ligand-target interactions without immobilization.

Influence of the Naphthyl Moiety on Molecular Conformation and Dynamics

The bulky and rigid naphthyl moiety of naphthylalanine significantly influences the conformation and dynamics of the molecules it is incorporated into. This influence is critical for determining how the molecule presents itself to its target and thus affects molecular recognition and function.

CD spectroscopy has been used to investigate the secondary structure of polypeptides containing naphthylalanine, indicating that they can form alpha-helical structures in solution, and the naphthyl groups can affect the optical activity of the peptide backbone. NMR spectroscopy is also employed to determine the solution conformation of these molecules, providing details about dihedral angles and spatial relationships between residues.

The position and stereochemistry of the naphthylalanine residue can dictate its impact on conformation. For example, the orientation of the naphthyl ring relative to the amide plane has been characterized, showing approximately perpendicular arrangements that can preclude certain intermolecular interactions. Conformational analysis of cyclic peptides containing naphthylalanine has indicated that the naphthyl group's placement influences the preferred backbone structure and flexibility, which correlates with binding effectiveness to receptors.

Theoretical Frameworks for Predicting Naphthylalanine's Contribution to Functional Properties

Computational methods and theoretical frameworks play an increasingly important role in predicting the effects of incorporating non-natural amino acids like naphthylalanine on molecular properties and function, guiding the design of new molecules.

Computational studies, including molecular mechanics and dynamics simulations, are used to calculate conformational energies and explore the potential energy surface of naphthylalanine-containing molecules. These calculations can support experimental findings on preferred conformations and provide insights into the flexibility and stability of different structures.

Theoretical models are also applied to understand and predict specific interactions involving the naphthyl group, such as aromatic interactions (pi-pi stacking, edge-to-face interactions). These interactions are significant in molecular recognition and can contribute to the binding affinity of naphthylalanine-containing molecules to their targets. Computational approaches can predict the strength and geometry of these interactions, aiding in the rational design of molecules with desired binding properties.

Furthermore, computational tools like RosettaDesign are used in protein and peptide design to evaluate the steric compatibility and potential impact of incorporating non-natural amino acids like naphthylalanine on protein structure and function. These methods can help predict how a bulky residue like naphthylalanine might affect packing in the hydrophobic core of an enzyme or influence interactions at a binding site. The Lennard-Jones repulsive score, for instance, can be used as a measure of steric incompatibility, which has been correlated with changes in catalytic efficiency in enzymes modified with naphthylalanine.

Investigation of Enzyme-Substrate Interactions with Naphthylalanine-Containing Peptides

The incorporation of naphthylalanine into peptides can significantly influence their interactions with enzymes, either as substrates, inhibitors, or in the context of enzymatic synthesis and modification.

Naphthylalanine-containing peptides can serve as substrates for enzymes, and studies investigating these interactions provide insights into enzyme specificity and the role of bulky hydrophobic residues in substrate recognition. For example, studies on the enzymatic synthesis and deracemization of naphthylalanine enantiomers utilize enzymes like D-amino acid oxidase and L-aspartate amino transferase, highlighting the enzymatic processing of this non-natural amino acid. Kinetic parameters of these enzymes with naphthylalanine as a substrate have been measured.

Alternatively, naphthylalanine can be incorporated into peptides designed to inhibit enzyme activity. The position of naphthylalanine within a peptide inhibitor can be critical for its binding to the enzyme's active site or other functional sites, influencing inhibitory potency. SAR studies on peptide aldehydes as inhibitors of the 20S proteasome, for instance, have shown that hydrophobic groups, including potentially naphthylalanine at certain positions, can enhance inhibitory activity by interacting with pockets in the enzyme's structure.

The incorporation of naphthylalanine into the enzyme itself, often through techniques allowing site-specific incorporation of non-natural amino acids, can also be studied to understand how this residue affects enzyme structure, dynamics, and catalytic function. Replacing native amino acids with naphthylalanine within the hydrophobic core or near the active site of an enzyme like murine dihydrofolate reductase has been shown to alter substrate specificity and reduce catalytic efficiency, demonstrating the impact of the naphthyl moiety on enzyme-substrate interactions and catalysis. Computational analysis can help evaluate the steric and energetic consequences of such substitutions on enzyme function.

Advanced Analytical Methodologies for the Research Characterization of Z 3 1 Naphthyl L Alanine and Its Derivatives

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of Z-3-(1-Naphthyl)-L-Alanine. These techniques provide detailed information about the compound's atomic connectivity, stereochemistry, and molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. For Z-3-(1-Naphthyl)-L-Alanine, both ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework and ensure the correct constitution of the synthesized molecule. uobasrah.edu.iq

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC), are employed to make unambiguous assignments of all proton and carbon signals, which is especially important for the complex aromatic regions of the naphthalene (B1677914) and benzyl (B1604629) moieties. mdpi.comnih.gov The stereochemical integrity at the α-carbon (the L-configuration) is critical for its biological applications and can be confirmed using chiral derivatizing agents or chiral solvating agents in NMR, which induce separate signals for the different enantiomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Z-3-(1-Naphthyl)-L-Alanine Predicted values are based on standard chemical shift ranges for similar functional groups. pdx.eduoregonstate.edu

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes
Carboxyl (COOH)~10-12~170-175Proton signal is often broad.
α-Carbon (CH)~4.5-5.0~55-60Coupled to NH and β-CH₂ protons.
β-Carbon (CH₂)~3.2-3.8~35-40Benzylic to the naphthalene ring. pdx.edu
Naphthyl Aromatic (7H)~7.2-8.2~120-135Complex multiplet pattern.
Z-Group Benzyl (CH₂)~5.1~65-70Singlet.
Z-Group Phenyl (5H)~7.3~127-136Multiplet.
Z-Group Carbonyl (C=O)-~155-160Part of the carbamate.
Amide (NH)~5.5-6.5-Coupled to the α-proton.

Mass spectrometry is a key analytical tool for confirming the molecular weight and assessing the purity of a sample. researchgate.net For Z-3-(1-Naphthyl)-L-Alanine, high-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. scbt.com The experimentally determined monoisotopic mass should align closely with the theoretically calculated value.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can further corroborate the structure. researchgate.net Characteristic fragments for Z-3-(1-Naphthyl)-L-Alanine would include the loss of the benzyloxycarbonyl group, decarboxylation, and cleavage of the bond between the alanine (B10760859) backbone and the naphthalene moiety. researchgate.net

Table 2: Key Mass Spectrometry Data for Z-3-(1-Naphthyl)-L-Alanine

ParameterValueReference
Molecular FormulaC₂₁H₁₉NO₄ chemimpex.comscbt.com
Molecular Weight349.37 g/mol chemimpex.com
Calculated Monoisotopic Mass349.1314 u
Expected [M+H]⁺ Ion (ESI-MS)350.1387 m/z
Expected [M+Na]⁺ Ion (ESI-MS)372.1206 m/z

The biological activity of amino acid derivatives is critically dependent on their stereochemistry. Chiroptical spectroscopy techniques are essential for confirming the chiral nature of Z-3-(1-Naphthyl)-L-Alanine. unistra.fr

Optical rotation measurement is a classical method used to determine the direction and magnitude of rotation of plane-polarized light by a chiral compound. Z-3-(1-Naphthyl)-L-Alanine has a reported specific rotation value of [α]D = -75 ± 2° (c=1 in Methanol), confirming its optical activity. chemimpex.com

Circular Dichroism (CD) spectroscopy provides more detailed information by measuring the differential absorption of left and right circularly polarized light. nih.gov The naphthalene and phenyl groups in the molecule act as chromophores. The CD spectrum of the L-enantiomer will be a mirror image of the D-enantiomer, providing an unambiguous confirmation of the compound's absolute configuration. rsc.org This technique is highly sensitive to the three-dimensional structure and is crucial for verifying that the desired stereoisomer has been synthesized and purified. nih.govrsc.org

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone of purification and purity analysis in chemical research. For Z-3-(1-Naphthyl)-L-Alanine, various chromatographic methods are employed to separate the target compound from starting materials, byproducts, and enantiomeric impurities.

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of Z-3-(1-Naphthyl)-L-Alanine, with typical purity levels reported at or above 99%. chemimpex.comjk-sci.com Reversed-phase HPLC, using a C18 stationary phase, is frequently used for this analysis. nih.gov The method's parameters, including the mobile phase composition, flow rate, and detector wavelength, are optimized to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities. nih.gov

For assessing enantiomeric purity, chiral HPLC is employed. This technique uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, allowing for their separation and quantification. This is critical for ensuring that the final product is free from its undesired enantiomer. researchgate.net

Table 3: Typical HPLC Method Parameters for Purity Analysis of Z-3-(1-Naphthyl)-L-Alanine

ParameterTypical Value/Condition
InstrumentStandard HPLC System with UV Detector
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% TFA) nih.gov
Flow Rate1.0 mL/min
DetectionUV at 220 nm and 280 nm
Column TemperatureAmbient or controlled (e.g., 30°C) nih.gov
Injection Volume10 µL

Due to their low volatility, amino acids and their N-protected derivatives like Z-3-(1-Naphthyl)-L-Alanine cannot be analyzed directly by Gas Chromatography (GC). sigmaaldrich.com However, GC-MS analysis is possible after converting the analyte into a more volatile derivative. nih.gov This typically involves a two-step derivatization: esterification of the carboxylic acid group (e.g., to a methyl or propyl ester) and silylation of the N-H group of the carbamate. nih.govresearchgate.net Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MtBSTFA) are effective for this purpose, creating stable TBDMS derivatives. sigmaaldrich.com

Once derivatized, the compound can be separated on a capillary GC column and detected by mass spectrometry. mdpi.comnih.gov GC-MS provides excellent separation efficiency and definitive identification based on both retention time and mass spectrum. This method is particularly useful for detecting and identifying trace volatile or semi-volatile impurities that may not be resolved by HPLC. nih.gov

Table 4: Example GC-MS Analysis Protocol for Derivatized Z-1-Nal-OH

Step/ParameterDescription
Derivatization1. Esterify carboxylic acid (e.g., with HCl in methanol). 2. Silylate N-H group (e.g., with MtBSTFA). sigmaaldrich.com
GC ColumnHP-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film). mdpi.com
Carrier GasHelium at ~1 mL/min. mdpi.com
Oven ProgramInitial temp 100°C, ramp to 300°C at 10°C/min, hold for 5 min.
Injector Temp280°C
MS DetectionElectron Ionization (EI) at 70 eV, scanning a mass range of 50-600 amu.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as a powerful and definitive analytical technique for determining the precise three-dimensional structure of crystalline solids at an atomic level. For chiral molecules such as this compound, this method is invaluable as it can unambiguously establish the absolute stereochemistry and reveal detailed conformational features of the molecule in the solid state.

While the specific crystallographic data for this compound is not detailed in the reviewed literature, the analysis of a structurally analogous compound, (2S)-3-methyl-2-[(naphthalen-1-ylsulfonyl)amino]butanoic acid, which also features a naphthalene moiety and a protected L-amino acid core, serves to illustrate the depth of information provided by this technique. In such an analysis, the molecule's atoms are precisely located, allowing for the determination of bond lengths, angles, and torsion angles that define its conformation.

Below is a table representing the typical crystallographic data obtained from an X-ray diffraction experiment on a related N-protected naphthyl amino acid derivative.

Table 1: Representative Crystallographic Data for a Naphthalene-Substituted Amino Acid Derivative

Parameter Value
Crystal Data
Chemical Formula C₁₅H₁₇NO₄S
Formula Weight (Mᵣ) 307.35
Crystal System Orthorhombic
Space Group P222
a (Å) 5.5006 (3)
b (Å) 13.7638 (8)
c (Å) 20.2148 (14)
Volume (V) (ų) 1530.45 (16)
Z 4
Calculated Density (Dₓ) 1.334 Mg m⁻³
Data Collection
Radiation Type Mo Kα
Wavelength (λ) (Å) 0.71073
Temperature (K) 296
Refinement
R-factor [F² > 2σ(F²)] Value not specified in source
wR(F²) Value not specified in source

Data derived from the crystal structure analysis of (2S)-3-methyl-2-[(naphthalen-1-ylsulfonyl)amino]butanoic acid.

Advanced Hyphenated Analytical Techniques in Research

Hyphenated analytical techniques, which couple a separation method with a sensitive detection method, are indispensable tools in modern chemical and pharmaceutical research. These methods are particularly effective for the qualitative and quantitative analysis of specific compounds within complex mixtures. For a derivatized amino acid like this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are exceptionally powerful.

The coupling of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) combines the high-resolution separation capabilities of HPLC with the high sensitivity and selectivity of MS detection. In the analysis of this compound, an HPLC system would first separate the compound from other reactants, byproducts, or matrix components. The use of a chiral stationary phase in the HPLC column can also enable the separation of enantiomers, which is critical in pharmaceutical applications.

Following separation, the eluent is introduced into the mass spectrometer. The MS instrument ionizes the molecules and separates them based on their mass-to-charge (m/z) ratio, providing precise molecular weight information that aids in identification. For more definitive structural characterization, tandem mass spectrometry (LC-MS/MS) is employed. In this technique, a specific parent ion corresponding to the compound of interest is selected and fragmented, and the resulting fragment ions create a unique "fingerprint" that can confirm the compound's identity with a high degree of certainty.

LC-MS based methods are routinely used for the analysis of amino acids and their derivatives, often without the need for further derivatization, although pre-column derivatization can be used to improve separation or detection. The presence of the lipophilic naphthalene group and the Z-protecting group in this compound makes it well-suited for reversed-phase HPLC, a common separation mode used in LC-MS analyses.

Table 2: Typical Parameters for LC-MS/MS Analysis of Amino Acid Derivatives

Parameter Description
Liquid Chromatography
Column Zwitterionic or Reversed-Phase C18
Mobile Phase A Acetonitrile with 0.3% formic acid
Mobile Phase B 20% Acetonitrile in 100 mM ammonium (B1175870) formate
Flow Rate 0.2 - 1.0 mL/min
Injection Volume 2 - 10 µL
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Analysis Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]⁺ corresponding to the analyte

This table represents a generalized set of parameters based on common methodologies for the LC-MS analysis of amino acids and their derivatives.

Future Research Directions and Emerging Applications of Z 3 1 Naphthyl L Alanine

Novel Synthetic Routes and Protecting Group Strategies

The efficient and stereoselective synthesis of unnatural amino acids, including 3-(1-Naphthyl)-L-Alanine, remains a key area of research. While traditional chemical synthesis routes exist, future efforts are focused on developing more environmentally friendly and highly selective methods. Enzymatic asymmetric synthesis, utilizing biocatalysts such as transaminases, shows significant potential for producing optically pure chiral amino acids like naphthylalanine derivatives researchgate.net. A key challenge in this area is improving the activity and substrate scope of these biocatalysts to efficiently handle non-native substrates researchgate.net.

Furthermore, novel synthetic methodologies are being explored for the synthesis of modified amino acids, sometimes employing naphthylalanine derivatives themselves as catalysts to achieve high levels of stereocontrol researchgate.net.

Protecting groups like the Z group in Z-1-Nal-OH are crucial in peptide synthesis and organic chemistry to enable selective reactions. While standard protecting groups like Boc, Fmoc, and Z are widely used scribd.com, future research may focus on developing new protecting group strategies that offer improved orthogonality, ease of deprotection under milder conditions, or compatibility with emerging synthetic techniques, including those for incorporating a wider variety of ncAAs. Advancements in solid-phase peptide synthesis (SPPS), a common method for incorporating unnatural amino acids and modifying peptide backbones, will also benefit from orthogonal and efficient protecting group strategies nih.gov.

Exploration in Materials Science and Nanotechnology

The unique structural features of naphthylalanine, particularly its bulky and π-rich naphthyl side chain, make it an attractive building block for the design of novel materials with tailored properties. A significant area of exploration is the self-assembly of peptides and amino acid derivatives into ordered nanostructures. Aromatic amino acids like phenylalanine and naphthylalanine (1-Nal, 2-Nal) are known to drive self-assembly through favorable aromatic-aromatic interactions researchgate.net.

Research is ongoing to understand and control the self-assembly propensity of peptides incorporating 1-naphthylalanine and to manipulate the morphology of the resulting nanostructures, such as nanoribbons researchgate.net. This fundamental understanding is crucial for the rational design of self-assembling materials for various applications.

Low molecular weight hydrogelators, including those based on aromatic peptides, are being extensively explored for their ability to form biocompatible three-dimensional hydrogel structures that can mimic the extracellular matrix google.com. Peptide amphiphiles containing hydrophobic aromatic residues like naphthylalanine can self-assemble in aqueous solutions into well-defined nanostructures such as bilayers, micelles, and nanotubes nih.gov. Naphthylalanine-containing peptide derivatives have already demonstrated the ability to self-assemble into nanofibers tandfonline.com.

Future research in this domain includes the design of novel naphthylalanine-containing molecules that can co-assemble with other building blocks to form hybrid materials with synergistic or entirely new properties google.com. Controlling self-assembly through various noncovalent interactions is a key focus for creating functional nanomaterials for applications ranging from tissue engineering to drug delivery and nanoelectronics researchgate.netnih.gov.

Advanced Applications in Chemical Biology

Unnatural amino acids are powerful tools in chemical biology for probing and manipulating biological systems. Naphthylalanine derivatives are being explored for advanced applications beyond their traditional use in peptide synthesis.

A major emerging area is the site-specific incorporation of ncAAs into proteins using genetic code expansion (GCE) techniques nih.govresearchgate.netacs.org. This allows for the introduction of novel functionalities into proteins, enabling researchers to study protein structure and dynamics, investigate protein-protein interactions, and modulate protein activity in living cells researchgate.net. Incorporating naphthylalanine via GCE can provide peptides and proteins with enhanced properties, such as improved metabolic stability acs.org or altered membrane interactions 5z.com.

The incorporation of UAAs with bio-orthogonal labels, which can participate in highly specific chemical reactions like click chemistry, is particularly promising for developing advanced chemical biology tools researchgate.net. This can facilitate site-specific labeling, conjugation, and cross-linking of peptides and proteins for imaging, sensing, and functional studies.

Peptide-based fluorescent probes incorporating unnatural amino acids are also being developed for applications in biological and medical imaging and sensing researchgate.net. Furthermore, naphthylalanine-containing foldamers (synthetic oligomers that mimic the structural features of biological molecules) are being investigated as potential therapeutic agents, particularly as modulators of protein-protein interactions, offering improved stability and binding affinity compared to natural peptides mdpi.com. Naphthylalanine has also been utilized in chemical approaches to study receptor binding sites psu.edu. Future work will likely expand the use of naphthylalanine derivatives in developing sophisticated probes, biosensors, and protein mimetics for a wide range of biological investigations and therapeutic interventions researchgate.net.

Computational Design and Optimization of Naphthylalanine-Derived Molecules

Computational chemistry plays an increasingly vital role in the design and optimization of molecules, including unnatural amino acids and their derivatives. Techniques such as molecular docking and molecular dynamics simulations are employed to predict the behavior, interactions, and properties of these molecules researchgate.netnih.gov.

For naphthylalanine-containing peptides, computational methods are used to study their interactions with target proteins, predict binding affinities, and understand the impact of the naphthyl group on peptide conformation and stability acs.orgacs.org. These simulations can guide the rational design of new peptide sequences with improved therapeutic potential or desired material properties.

The development of accurate force field parameters for unnatural amino acids, including naphthylalanine, is crucial for reliable molecular dynamics simulations and computational design efforts acs.org. Future research will focus on refining these computational models and validating their predictions against experimental data acs.org.

Computational approaches are also being applied to screen large libraries of molecules containing unnatural amino acids to identify potential candidates for specific applications, such as enzyme inhibition nih.gov. This allows for a more efficient and targeted approach to discovering novel naphthylalanine-derived molecules with desired biological or material properties. The integration of computational design with synthetic efforts is expected to accelerate the discovery and optimization of this compound and related compounds for emerging applications.

Q & A

Q. How can this compound research be contextualized within broader drug discovery or material science frameworks?

  • Methodological Answer : Use the PICO framework to structure studies:
  • Population : Target enzymes or receptors.
  • Intervention : this compound derivatives.
  • Comparison : Existing inhibitors or materials.
  • Outcome : Efficacy metrics (e.g., binding affinity, thermal stability) .

Guidance for Rigorous Research Design

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • Data Contradiction Analysis : Triangulate results using multiple assays or computational models to address discrepancies .
  • Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail and data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.